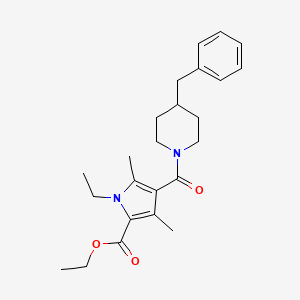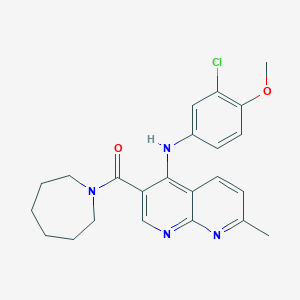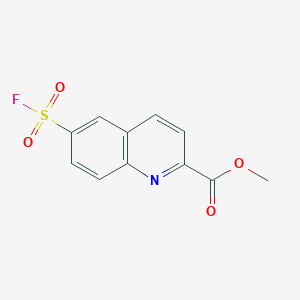
Methyl 6-fluorosulfonylquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-fluorosulfonylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 2287299-92-5 . It has a molecular weight of 269.25 and its IUPAC name is methyl 6-(fluorosulfonyl)quinoline-2-carboxylate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8FNO4S/c1-17-11(14)10-4-2-7-6-8(18(12,15)16)3-5-9(7)13-10/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
A critical presentation of tests used to determine antioxidant activity highlights the importance of compounds in assessing the kinetics of chemical reactions and their applicability in food engineering, medicine, and pharmacy. Such compounds may be involved in evaluating antioxidant capacity and developing electrochemical (bio)sensors for antioxidant analysis in complex samples (Munteanu & Apetrei, 2021).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research on microbial degradation of polyfluoroalkyl chemicals, which are structurally related to fluorosulfonyl compounds, underscores the environmental fate and biodegradability of such compounds. This information is crucial for evaluating the environmental impact of chemical pollutants and designing more environmentally friendly compounds (Liu & Avendaño, 2013).
Fluorescent Probes for Zinc Ion Determination
Studies on 8-amidoquinoline derivatives as fluorescent probes for zinc ion determination illustrate the relevance of quinoline derivatives in developing sensitive and selective chemosensors for metal ions. These applications are crucial in environmental monitoring and biological research (Mohamad et al., 2021).
Anticancer and Antibacterial Properties of Quinoline Derivatives
The exploration of tetrahydroisoquinolines and fluoroquinolones for their anticancer and antibacterial properties indicates the potential of quinoline derivatives in drug development. Modifications at specific positions on the quinoline scaffold can enhance their biological activity, suggesting a pathway for the development of new therapeutics based on structural analogs like methyl 6-fluorosulfonylquinoline-2-carboxylate (Singh & Shah, 2017).
Fluorinated Chemicals in Environmental Science
Investigations into the environmental impact of fluorinated chemicals, including their sources, fate, transport, and bioaccumulation potential, provide a framework for assessing the environmental safety of new chemical entities. Understanding the behavior of fluorinated compounds in the environment aids in the development of safer chemicals and in regulatory decision-making (Conder et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-fluorosulfonylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S/c1-17-11(14)10-4-2-7-6-8(18(12,15)16)3-5-9(7)13-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYVCUJBMCEZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2807310.png)

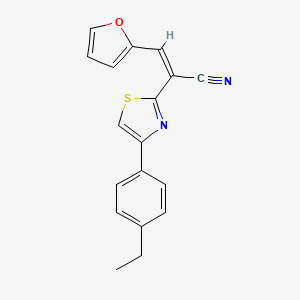
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2807314.png)
![2-(4-fluorophenyl)-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}acetamide](/img/structure/B2807315.png)
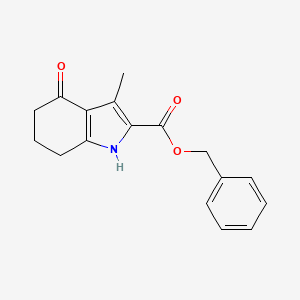
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate](/img/structure/B2807319.png)
![4-[4-(dipropylamino)benzenecarbothioyl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2807323.png)
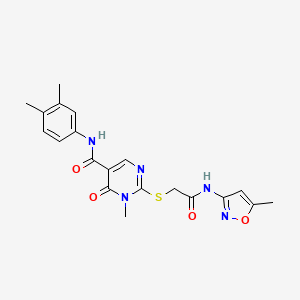

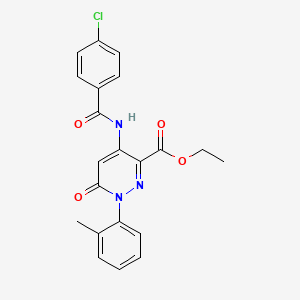
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)
